2,4-Dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene
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Overview
Description
2,4-Dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of two chlorine atoms and a complex ether linkage attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the chlorination of benzene to introduce the chlorine atoms at the 2 and 4 positionsThe reaction conditions often require the use of strong bases and solvents to facilitate the formation of the ether bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the chlorine atoms or reduce the ether linkages.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce nitro or bromo groups onto the benzene ring.
Scientific Research Applications
2,4-Dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions, while the ether linkages can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-methoxybenzene: Similar in structure but lacks the complex ether linkage.
2,4-Dichloroanisole: Another benzene derivative with similar chlorine substitution but different functional groups.
Uniqueness
2,4-Dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its complex ether linkage, which imparts distinct chemical properties and reactivity compared to simpler benzene derivatives. This makes it valuable in specialized research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-20-14-3-2-4-15(12-14)22-9-7-21-8-10-23-17-6-5-13(18)11-16(17)19/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWGJSIOXWIDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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